4-Hydroxy-4-methylpentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4-methylpentanoic acid can be achieved through various organic synthesis methods. One common method involves the reaction of 4-hydroxy-2-butanone with benzyl bromide in the presence of silver oxide and dry toluene . The reaction mixture is stirred and cooled in an ice bath, followed by the addition of benzyl bromide. The mixture is then allowed to stir at room temperature for 18 hours. The product is purified using column chromatography and distilled under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Hydroxy-4-methylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets. It has been shown to bind selectively to the gamma-hydroxybutyric acid receptor ligand in binding assays, without binding to gamma-aminobutyric acid (GABA) receptors . This selective binding makes it a useful tool for studying the pharmacology of the gamma-hydroxybutyric acid receptor in the absence of GABAergic effects .
Comparison with Similar Compounds
4-Hydroxy-4-methylpentanoic acid is structurally similar to several other compounds, including:
Gamma-hydroxybutyric acid (GHB): Both compounds share a similar structure, but this compound does not bind to GABA receptors.
4-Hydroxy-4-methylvaleric acid: This is another name for this compound.
2-Hydroxy-4-methylpentanoic acid: This compound is an isomer of this compound and has different chemical properties.
The uniqueness of this compound lies in its selective binding to the gamma-hydroxybutyric acid receptor, making it a valuable compound for pharmacological research .
Properties
IUPAC Name |
4-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUMPXLDAZULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | 4-Hydroxy-4-methylpentanoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-Hydroxy-4-methylpentanoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633867 | |
Record name | 4-Hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23327-19-7 | |
Record name | 4-Hydroxy-4-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23327-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-4-methylpentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-4-METHYLPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBT229QVC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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